ALPHA-HEMOLYSIN - 12616-52-3

ALPHA-HEMOLYSIN

Catalog Number: EVT-1514647
CAS Number: 12616-52-3
Molecular Formula: C88H56Fe2N8O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-hemolysin is classified as a membrane protein and is categorized under the family of hemolysins due to its ability to lyse red blood cells. It is primarily produced by Staphylococcus aureus, a gram-positive bacterium known for its role in skin infections, pneumonia, and other serious conditions. The protein is synthesized as a water-soluble monomer that subsequently assembles into a heptameric pore structure upon interaction with lipid membranes .

Synthesis Analysis

Methods of Synthesis

Alpha-hemolysin can be synthesized using various methods, including recombinant DNA technology. In laboratory settings, it is often produced in Escherichia coli using plasmid vectors that harbor the alpha-hemolysin gene. This method allows for large-scale production and purification of the protein for experimental use.

Technical Details:

  • Recombinant Expression: The gene encoding alpha-hemolysin is cloned into an expression vector and transformed into E. coli. Induction with an appropriate agent (e.g., IPTG) leads to protein expression.
  • Purification Techniques: The expressed protein can be purified using affinity chromatography techniques, such as nickel-affinity chromatography if a histidine tag is used.

Recent advancements have introduced methods like liposome display, which enables the evolution of alpha-hemolysin variants with enhanced properties through in vitro selection processes .

Molecular Structure Analysis

Structure

The molecular structure of alpha-hemolysin consists of a single polypeptide chain that folds into a characteristic shape enabling its function as a pore-forming toxin. The mature protein typically contains approximately 293 amino acids.

Data:

  • Molecular Weight: Approximately 33 kDa.
  • Pore Structure: The heptameric complex formed by alpha-hemolysin creates a transmembrane channel approximately 1.5 nm in diameter .
Chemical Reactions Analysis

Reactions Involving Alpha-Hemolysin

Alpha-hemolysin primarily engages in reactions that lead to membrane disruption. Upon binding to target cell membranes, it undergoes conformational changes that facilitate oligomerization into heptamers.

Technical Details:

  • Membrane Interaction: The interaction begins with the binding of monomers to phospholipid bilayers, followed by oligomerization.
  • Pore Formation: The assembled heptamer forms a stable pore that allows ions and small molecules to pass through, leading to cellular damage.
Mechanism of Action

Process

The mechanism by which alpha-hemolysin exerts its effects involves several key steps:

  1. Binding: The soluble monomer binds to specific receptors on the target cell membrane.
  2. Oligomerization: Multiple monomers aggregate to form a heptameric structure.
  3. Pore Formation: The heptamer inserts itself into the lipid bilayer, creating a channel that disrupts membrane integrity.

Data:
Research indicates that alpha-hemolysin can cause significant cytotoxic effects at low concentrations by stimulating inflammatory responses and inducing cell death through necrosis or apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Alpha-hemolysin is soluble in aqueous solutions but aggregates upon membrane interaction.
  • Stability: The protein exhibits stability under physiological conditions but may denature under extreme pH or temperature variations.

Chemical Properties

  • Isoelectric Point: Approximately 5.0, which influences its interaction with membranes.
  • Activity Dependence: Activity is influenced by factors such as ionic strength and lipid composition of membranes .
Applications

Scientific Uses

Alpha-hemolysin has garnered attention for various scientific applications:

  • Nanopore Technology: It serves as a model system for studying pore formation and has potential applications in single-molecule DNA sequencing due to its ability to form nanopores capable of translocating nucleic acids .
  • Drug Delivery Systems: Its properties are being explored for developing targeted drug delivery mechanisms wherein the protein can facilitate the transport of therapeutic agents across cellular membranes.
  • Biological Research: Alpha-hemolysin is utilized in studies related to membrane biology, cell signaling pathways, and host-pathogen interactions .
Structural Biology of Alpha-Hemolysin

Molecular Architecture of the Monomer

Alpha-hemolysin (αHL) from Staphylococcus aureus is secreted as a water-soluble, 293-amino acid monomer with an alkaline isoelectric point (pI ~8.1). Before membrane binding, the monomer adopts a predominantly β-sheet-rich structure comprising three distinct domains:

  • The β-sandwich core: Forms the central structural scaffold with two antiparallel β-sheets (55% of the sequence) [1] [10]
  • The rim domain: Features a four-stranded open β-sandwich (28% of the sequence) critical for initial membrane contact [5]
  • The prestem region: Contains residues 109–150 folded as a β-hairpin that remains buried in the soluble monomer [2]

A defining structural feature is the N-terminal amino latch (residues 1-25) that bends toward the prestem domain in the monomeric state. This configuration is stabilized by a key hydrogen bond between Asp45 and Tyr118, effectively "latching" the prestem and preventing premature extension [2] [5]. Mutational studies (e.g., D45A, Y118F) disrupt this interaction and significantly impair hemolytic activity, confirming its functional importance [5].

Table 1: Key Structural Domains of αHL Monomer

DomainResiduesStructural FeaturesFunctional Role
β-sandwich core30-130, 250-293Two antiparallel 6-stranded sheetsStructural stability, oligomerization interface
Rim domain131-2494-strand open β-sandwichMembrane binding, lipid recognition
Prestem109-150β-hairpin (buried)Transforms into transmembrane β-barrel
Amino latch1-25Flexible N-terminusTriggers prestem release upon oligomerization

Heptameric Pore Formation Mechanisms

Pore assembly follows a precisely orchestrated sequence that converts water-soluble monomers into membrane-embedded heptamers:

  • Monomer-membrane binding: Initial attachment via phosphatidylcholine head group recognition by the rim domain, particularly involving residues Met-197, Lys-198, Thr-199, and Arg-200 [4]
  • Lateral diffusion and prepore formation: Membrane-bound monomers diffuse laterally to form a transient heptameric prepore where the stem domains remain solvent-exposed
  • Stem extension and membrane insertion: Conformational changes release the prestem hairpins, which refold into a 14-strand β-barrel penetrating the lipid bilayer [6]

Disulfide-trapping experiments with double-cysteine mutants (e.g., D108C/K154C) demonstrate that locking the β-sandwich against the prestem arrests assembly at the prepore stage. Reduction of the disulfide restores pore-forming ability, confirming that separation between these domains is essential for barrel insertion [6]. The N-terminal latch release during oligomerization breaks the Asp45-Tyr118 hydrogen bond, initiating prestem protrusion [2] [5].

Table 2: Stages of αHL Pore Assembly

Assembly StageStructural FeaturesKey Transition Triggers
Soluble monomerPrestem buried, N-terminal latch engagedMembrane binding via rim domain
Membrane-bound monomerRim domain bound to lipid headgroupsLateral diffusion and protein-protein contacts
Prepore (heptamer)Stem domains aligned but not insertedDisruption of Asp45-Tyr118 hydrogen bond
Mature pore14-strand β-barrel inserted into membraneHydrophobic exposure of prestem residues

Beta-Barrel Transmembrane Domain Dynamics

The mature αHL pore features a 14-stranded β-barrel (two strands contributed by each monomer) that spans ~50 Å across the lipid bilayer. This transmembrane channel exhibits:

  • Asymmetric geometry: Wider vestibule (~26 Å diameter) at the cis entry (membrane-binding side) narrowing to ~15 Å at the trans exit [7]
  • Glycine-rich motifs: Comprise the barrel interior (e.g., G119-G120-G121) creating a hydrophilic lumen permeable to ions and small molecules [1]
  • Dynamic flexibility: The barrel undergoes conformational breathing motions (1–3 Å fluctuations) that modulate ionic conductance [7] [8]

Molecular dynamics simulations reveal that hydrophobic mismatch with membrane lipids critically influences barrel dynamics. In phosphatidylcholine membranes with shorter acyl chains (e.g., POPC), barrel distortion creates additional constrictions that reduce conductance by 30–40% compared to physiologically matched lipids like DPhPC [8]. His-144 residues positioned at the trans entrance form a pH-sensitive "charge ring" that gates ion flow through electrostatic effects [7].

Lipid-Head Group Interaction Sites

αHL exhibits exquisite specificity for phosphatidylcholine (PC) headgroups, elucidated through high-resolution structures:

  • Each protomer contains a conserved phosphocholine binding crevice between the rim and stem domains [4]
  • The quaternary ammonium group of choline interacts primarily with aromatic residues via cation-π stacking
  • The phosphodiester moiety forms salt bridges with Arg-200 (strictly conserved across staphylococcal toxins) [4] [9]

Cryo-EM studies of related toxins (γ-hemolysin) reveal that octameric pore complexes assemble into octahedral superstructures on membranes. Hydrophobic "zipping" between rim domains of adjacent pores creates extended protein-lipid lattices, suggesting a mechanism for concentrated membrane damage [9]. The specificity for PC explains why liposomes composed of phosphatidylethanolamine, phosphatidylserine, or phosphatidylinositol resist αHL pore formation [4].

Table 3: Lipid Interaction Sites in αHL

Interaction SiteKey ResiduesLipid Moieties BoundFunctional Impact
Primary PC siteArg-200, Tyr-118, Val-140Phosphodiester, cholineMembrane recognition and binding
Hydrophobic stem anchorLeu-116, Ile-142Acyl chainsMembrane penetration depth
Octameric interfaceRim domain residuesLipid headgroupsPore clustering and lattice formation
His-144 ringHis-144 (7 subunits)Lipid headgroupspH-dependent gating of conductance

Cryo-Electron Microscopy and X-Ray Crystallography Insights

High-resolution structural techniques have revolutionized understanding of αHL assembly:

X-ray crystallography provided the first atomic models:

  • Monomer structure (2.8 Å): H35A mutant revealed latch-stem interactions (PDB: 4YHD) [5]
  • Heptamer structure (1.9 Å): Detergent-solubilized pore complex with bound glycerophosphocholine (GPC) at 1.75 Å resolution [4]
  • Limitations: Crystal packing forces may distort membrane-sensitive regions, and crystallization requires detergent extraction from lipids

Cryo-EM advances overcome these limitations:

  • Native lipid environment imaging: Reveals pore assembly in bilayers without detergent artifacts [9]
  • Dynamic intermediates: Captures prepore-to-pore transitions impossible to crystallize
  • Supramolecular organization: Resolved octahedral pore lattices at 3.5 Å (γ-hemolysin homolog) [9]

Notably, cryo-EM recently resolved the hitherto elusive N-terminal region in homologous toxins, confirming its role in anchoring the transmembrane barrel [9]. Advanced refinements now discriminate lipid molecules at protein interfaces, explaining why phosphatidylcholine specifically promotes toxin assembly [4] [9].

Table 4: Structural Techniques in αHL Research

TechniqueResolution AchievedKey ContributionsLimitations
X-ray crystallography1.75–2.80 ÅFirst atomic models of monomer and heptamer; lipid headgroup binding sitesDetergent artifacts; static snapshots; difficult for intermediates
Cryo-electron microscopy3.5–4.0 ÅNative membrane environment; pore lattices; N-terminal resolutionLower resolution for flexible regions; vitrification challenges
Molecular dynamics simulationsN/ADynamic behavior; ion conductance mechanisms; lipid interactionsForce field dependencies; timescale limitations
Small-angle X-ray scattering~10 ÅSolution-state monomer conformationLow resolution; indirect modeling

These complementary techniques confirm that αHL undergoes dramatic conformational metamorphosis: from a compact, soluble monomer to an extended transmembrane pore. The structures reveal not only the molecular basis of function but also provide blueprints for biotechnological applications in nanopore sensing and targeted drug delivery.

Properties

CAS Number

12616-52-3

Product Name

ALPHA-HEMOLYSIN

Molecular Formula

C88H56Fe2N8O

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